molecular formula C148H260N58O45S6 B1143198 IMPERATOXIN A CAS No. 172451-37-5

IMPERATOXIN A

Numéro de catalogue B1143198
Numéro CAS: 172451-37-5
Poids moléculaire: 3764.4
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Imperatoxin A (IpTx a) is a peptide toxin derived from the venom of the African scorpion Pandinus imperator . It is a 33-amino-acid peptide that enhances the influx of Ca2+ from the sarcoplasmatic reticulum into the cell . The structure of IpTx a consists of 33 amino acids peptide with the sequence GDCLPHLKRCKADNDCCGKKCKRRGTNAEKRCR . The molecular weight of the toxin is 3.7 kDa .


Synthesis Analysis

The amino acid sequence of IpTx a shows no homology to any scorpion toxin so far described . The toxin was derivatized with biotin to enhance its detection with streptavidin .


Molecular Structure Analysis

The structure of IpTx a consists of 33 amino acids peptide . It shares the structure and function of the dihydropiridine receptor (DHPR). It corresponds to the II-III loop of the α1s subunit . There are three cysteine residues that form disulfide bridges to stabilize the three-dimensional structure . The NMR solution structure of IpTx a has been determined .


Chemical Reactions Analysis

IpTx a is a peptide toxin that binds with high affinity to RyR1 and affects its functioning . The toxin was derivatized with biotin to enhance its detection with streptavidin .


Physical And Chemical Properties Analysis

IpTx a folds into a compact, mostly hydrophobic molecule with a cluster of positively-charged, basic residues polarized on one side of the molecule .

Applications De Recherche Scientifique

Calcium Release Channels/Ryanodine Receptors Probing

Imperatoxin A is a peptide toxin derived from the venom of the African scorpion Pandinus imperator . It is a 3.7 kDa peptide activator of Ca2±release channels/ryanodine receptors (RyRs) . RyRs are found in a diverse array of cell types, including neurons, exocrine cells, smooth muscle cells, epithelial cells, lymphocytes, and sea urchin eggs . IpTxa has been used as a probe to study these receptors .

Cell-Penetrating Capabilities

IpTxa has the ability to cross cell membranes and alter the release of Ca2+ in vivo . This property makes it a valuable tool for studying intracellular processes and could potentially be used for drug delivery .

Cardiomyocyte Research

When perfused on intact cardiomyocytes, IpTxa produced an increase in the amplitude of the [Ca2+] transients . This suggests that IpTxa could be used in research to understand the mechanisms of heart function and disease .

Drug Delivery

IpTxa has the capacity to carry a large, membrane-impermeable cargo across the plasma membrane . This finding has exciting implications for novel drug delivery .

Interaction with Dihydropyridine Receptors

Imperatoxin A contains a positively charged surface structure similar to that of the A fragment of skeletal dihydropyridine receptors (peptide A), suggesting that the toxin and peptide could bind to a common site on the ryanodine receptor . This property could be used to study the interaction between these receptors .

Understanding Excitation-Contraction Coupling

Excitation-contraction coupling is the process that facilitates Ca2+ release from the sarcoplasmic reticulum (SR) of muscle fibers following depolarization of the surface/transverse (t-) tubule membrane . Imperatoxin A could be used to study this process .

Mécanisme D'action

Target of Action

Imperatoxin A primarily targets the Ryanodine receptors (RyRs), which are intracellular calcium release channels known for their role in regulating calcium release from the sarcoplasmic reticulum of striated muscles . The peptide acts more effectively on RyR type 1 than on type 3, while RyR type 2 seems to be insensitive to Imperatoxin A .

Mode of Action

Imperatoxin A is a high-affinity activator of Ryanodine receptors . The toxin contains a positively charged surface structure similar to that of the A fragment of skeletal dihydropyridine receptors (peptide A), suggesting that the toxin and peptide could bind to a common site on the Ryanodine receptor . The toxin enhances the influx of calcium from the sarcoplasmic reticulum into the cell .

Biochemical Pathways

Imperatoxin A affects the calcium signaling pathway by interacting with the Ryanodine receptors. This interaction leads to an increase in intracellular calcium concentration, which can trigger various downstream effects such as muscle contraction .

Pharmacokinetics

It has been demonstrated that imperatoxin a is capable of crossing cell membranes to alter the release of calcium in vivo . This suggests that the compound may have good bioavailability.

Result of Action

The primary result of Imperatoxin A’s action is the alteration of calcium release in cells. By activating the Ryanodine receptors, Imperatoxin A enhances the influx of calcium from the sarcoplasmic reticulum into the cell . This can lead to various cellular effects, such as triggering muscle contraction .

Safety and Hazards

According to the Safety Data Sheet (SDS), Imperatoxin A is harmful if swallowed, in contact with skin, or if inhaled .

Orientations Futures

IpTx a is capable of crossing cell membranes to alter the release of Ca2+ in vivo, and has the capacity to carry a large, membrane-impermeable cargo across the plasma membrane . This finding has exciting implications for novel drug delivery .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of IMPERATOXIN A involves the formation of the pyrrole ring and subsequent coupling with the side chain.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "ethyl acetoacetate", "methylamine", "propylamine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "p-toluenesulfonic acid", "palladium on carbon", "sodium borohydride", "acetic acid", "sodium hydroxide", "ammonium chloride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "1. Condensation of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of p-toluenesulfonic acid to form 2,5-dimethoxyphenyl-3-oxobutanoate", "2. Treatment of 2,5-dimethoxyphenyl-3-oxobutanoate with methylamine and propylamine to form 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide", "3. Cyclization of 2,5-dimethoxy-N-methyl-N-propyl-3-oxobutanamide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of palladium on carbon to form the pyrrole ring", "4. Reduction of the pyrrole ring with sodium borohydride in acetic acid to form 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide", "5. Hydrolysis of 2,5-dimethoxy-N-methyl-N-propyl-1H-pyrrole-3-carboxamide with sodium hydroxide to form 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid", "6. Conversion of 2,5-dimethoxy-N-methyl-N-propylpyrrole-3-carboxylic acid to the corresponding acid chloride with thionyl chloride", "7. Coupling of the acid chloride with ammonium chloride in the presence of hydrochloric acid to form IMPERATOXIN A", "8. Purification of IMPERATOXIN A by extraction with ethyl acetate" ] }

Numéro CAS

172451-37-5

Nom du produit

IMPERATOXIN A

Formule moléculaire

C148H260N58O45S6

Poids moléculaire

3764.4

Pureté

≥ 90 % (SDS-PAGE and HPLC)

Origine du produit

United States

Q & A

Q1: What is the primary molecular target of Imperatoxin A?

A1: Imperatoxin A selectively binds to ryanodine receptors (RyRs), particularly the skeletal muscle isoform RyR1, with nanomolar affinity. [, , , , , , ]

Q2: How does IpTxa binding affect RyR channel activity?

A2: IpTxa binding increases the open probability (Po) of RyR channels, enhancing Ca2+ release from the sarcoplasmic reticulum (SR). This is achieved by increasing the frequency of channel opening events and decreasing the duration of closed states. [, ]

Q3: Does Imperatoxin A exhibit isoform selectivity among RyRs?

A3: Yes, IpTxa demonstrates high selectivity for the skeletal muscle RyR isoform (RyR1) over cardiac (RyR2) and other isoforms. It has negligible effects on tissues with low or absent RyR1 expression. [, ]

Q4: How does IpTxa compare to other known RyR activators, such as caffeine?

A4: While both IpTxa and caffeine activate RyRs, they interact with distinct binding sites. IpTxa's effects are independent of caffeine and other known RyR modulators like adenine nucleotides. []

Q5: What are the downstream consequences of IpTxa-mediated RyR activation?

A5: In muscle cells, IpTxa-induced Ca2+ release leads to enhanced muscle contraction. [, , ] In other cell types, it can modulate various Ca2+-dependent signaling pathways. [, ]

Q6: What is the molecular weight and formula of Imperatoxin A?

A6: Imperatoxin A is a 33-amino acid peptide with a molecular weight of approximately 3.7 kDa. [, ] Its exact molecular formula is dependent on the ionization state of amino acid side chains.

Q7: What is the three-dimensional structure of IpTxa?

A7: IpTxa adopts a compact, mostly hydrophobic structure with a cluster of positively charged basic residues on one side. It features two antiparallel β-strands connected by four chain reversals and stabilized by three disulfide bonds. This motif is classified as an “inhibitor cysteine knot” fold. [, , , ]

Q8: How does the structure of IpTxa contribute to its function?

A8: The cluster of positively charged residues on the surface of IpTxa is thought to interact with negatively charged phospholipids in cell membranes, facilitating its interaction with RyRs. [, ]

Q9: Which amino acid residues are crucial for IpTxa's interaction with RyR1 and its ability to induce subconductance states?

A9: Several basic residues, including Lys19, Lys20, Lys22, Arg23, and Arg24, play a vital role in IpTxa’s interaction with RyR1 and its ability to induce subconductance states. Other basic residues near the C-terminus, like Lys30, Arg31, and Arg33, and some acidic residues (e.g., Glu29, Asp13, and Asp2) are also involved. [, ]

Q10: How does mutating specific amino acids in IpTxa affect its activity?

A10: Mutations in the cluster of basic amino acids significantly reduce or abolish the capacity of IpTxa to activate RyRs. [, ] For instance, substituting Lys8 with alanine results in a predominance of a subconductance state. []

Q11: Does the interaction of IpTxa with RyR1 involve simple competition with other RyR1 ligands?

A11: No, studies using maurocalcine (a scorpion toxin with high sequence similarity to IpTxa) and peptide A (a segment of the dihydropyridine receptor that interacts with RyR1) suggest a more complex interaction than simple competition. The peptides appear to stabilize distinct channel states through different mechanisms, leading to proportional gating. []

Q12: How is the activity of Imperatoxin A studied in vitro?

A12: IpTxa activity is commonly assessed in vitro using:

  • [3H]Ryanodine binding assays: IpTxa increases the binding of [3H]ryanodine to SR membranes, reflecting its activation of RyRs. [, , ]
  • Planar lipid bilayer recordings: This technique allows for direct observation of single RyR channel activity. IpTxa increases the open probability and induces subconductance states in these experiments. [, , , ]
  • Ca2+ release from SR vesicles: IpTxa induces Ca2+ release from isolated SR vesicles, demonstrating its functional effect on Ca2+ handling. [, ]

Q13: What are the effects of IpTxa observed in intact cells and tissues?

A13: In permeabilized cardiac myocytes, IpTxa alters Ca2+ spark properties, suggesting its ability to modulate local Ca2+ release events. [, ] Additionally, in intact cardiomyocytes, IpTxa perfusion alters Ca2+ transients, confirming its cell-penetrating ability and in vivo activity. []

Q14: Can IpTxa cross cell membranes and exert its effects intracellularly?

A14: Yes, experiments on intact cardiomyocytes demonstrate that IpTxa can permeate cell membranes and modulate intracellular Ca2+ release. [, ] This cell-penetrating property makes it a potential candidate for developing novel drug delivery systems.

Q15: How does IpTxa influence Ca2+ sparks in skeletal muscle?

A15: Studies in frog skeletal muscle suggest that IpTxa-induced Ca2+ sparks are generated by the simultaneous opening of multiple RyR channels, not just a single channel. This conclusion is based on analyzing the distribution of spark rise times and the decay of Ca2+ release current. []

Q16: What are potential applications of IpTxa in drug delivery?

A16: IpTxa's ability to cross cell membranes and its high affinity for RyRs make it a promising candidate for targeted drug delivery. By conjugating therapeutic molecules to IpTxa or its derivatives, researchers aim to develop novel treatments for diseases involving RyR dysfunction. [, , ]

Q17: Can IpTxa be used to study RyR function in different physiological and pathological conditions?

A17: Yes, due to its selectivity and potency, IpTxa is a valuable tool for investigating RyR function in various cellular processes, including muscle contraction, neurotransmission, and hormone secretion. Moreover, it can help elucidate the role of RyR dysfunction in diseases like malignant hyperthermia, heart failure, and neurodegenerative disorders. [, , ]

Q18: What are the limitations of using IpTxa as a research tool or therapeutic agent?

A18: Despite its potential, several challenges need to be addressed:

  • Immunogenicity: As a peptide toxin, IpTxa might elicit an immune response, limiting its long-term therapeutic use. []
  • Off-target effects: Although IpTxa exhibits high selectivity for RyR1, it might interact with other cellular components, leading to undesired effects. []
  • Delivery and stability: Developing efficient and safe delivery systems and ensuring IpTxa's stability in vivo are crucial for its therapeutic translation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.